molecular formula C14H17NO2 B1393604 3-(1-isopropyl-1H-indol-3-yl)propanoic acid CAS No. 1284954-96-6

3-(1-isopropyl-1H-indol-3-yl)propanoic acid

Cat. No. B1393604
M. Wt: 231.29 g/mol
InChI Key: VOWPGMUMTCROQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Isopropyl-1H-indol-3-yl)propanoic acid is a chemical compound with the CAS Number: 1284954-96-6 . It has a molecular weight of 231.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO2/c1-10(2)15-9-11(7-8-14(16)17)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3, (H,16,17) . This code provides a specific description of the molecule’s structure.

It should be stored at a temperature between 28 C .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Research demonstrates that compounds related to 3-(1-isopropyl-1H-indol-3-yl)propanoic acid, particularly Schiff bases derived from similar indole structures, show significant antimicrobial activity. A study by Radhakrishnan, Balakrishnan, and Selvaraj (2020) on Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid confirmed their remarkable antimicrobial properties, including antibacterial and antifungal activities, and even anti-tubercular potential (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Applications in Synthesis and Crystal Structure Analysis

The crystal structure of compounds like (S)-2-amino-3-(1H-indol-3-yl)propanoic acid has been analyzed to understand the molecular geometry and interactions. Such analyses contribute to the development of pharmaceuticals and food industry applications, as discussed in studies by Li, Liang, and Tai (2009) (Li, Liang, & Tai, 2009).

Enzyme Inhibition for Therapeutic Applications

Indole-based compounds, including variations of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid, have been found to inhibit enzymes like cytosolic phospholipase A2α. This is crucial for developing treatments for conditions like asthma. Tomoo et al. (2014) provided insights into the synthesis and biological evaluation of these compounds as enzyme inhibitors (Tomoo et al., 2014).

Application in Corrosion Inhibition

Compounds structurally similar to 3-(1-isopropyl-1H-indol-3-yl)propanoic acid have been used as corrosion inhibitors for metals. A study by Vikneshvaran and Velmathi (2017) on Schiff bases derived from L-Tryptophan (closely related to the compound ) demonstrated their effectiveness in preventing stainless steel corrosion in acidic environments (Vikneshvaran & Velmathi, 2017).

Anticancer Properties

Certain derivatives of indole-based compounds have shown potential in cancer treatment. For instance, Makhmudiyarova et al. (2023) developed a compound with a structure related to 3-(1-isopropyl-1H-indol-3-yl)propanoic acid that exhibited high cytotoxic activity against tumor cells and induced apoptosis (Makhmudiyarova et al., 2023).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

3-(1-propan-2-ylindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(2)15-9-11(7-8-14(16)17)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWPGMUMTCROQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-isopropyl-1H-indol-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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